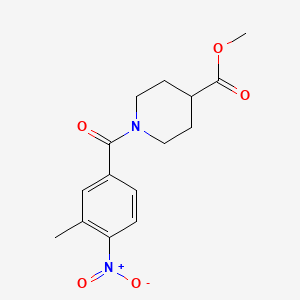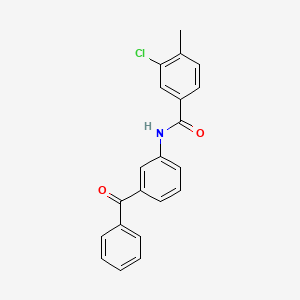
N-(3-benzoylphenyl)-3-chloro-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-benzoylphenyl)-3-chloro-4-methylbenzamide, commonly known as BP-1, is an organic compound that belongs to the family of benzophenones. It is widely used as a UV-filter in sunscreens, cosmetics, and other personal care products. BP-1 has also been found in environmental samples, including water, soil, and air, raising concerns about its potential health and environmental impacts.
作用机制
BP-1 acts as a UV-filter by absorbing UV radiation and converting it into less harmful energy. BP-1 can also interact with biological molecules, including proteins and DNA, leading to potential health risks. BP-1 has been shown to bind to estrogen receptors and alter the expression of estrogen-responsive genes, leading to potential health risks, including reproductive and developmental disorders.
Biochemical and Physiological Effects
BP-1 has been shown to have endocrine-disrupting effects, which can interfere with the normal functioning of hormones in the body. BP-1 has been shown to bind to estrogen receptors and alter the expression of estrogen-responsive genes, leading to potential health risks, including reproductive and developmental disorders. BP-1 has also been found to have cytotoxic and genotoxic effects, which can damage DNA and lead to potential health risks, including cancer.
实验室实验的优点和局限性
BP-1 has been widely used as a UV-filter in sunscreens, cosmetics, and other personal care products. Its well-established synthesis method and availability in high purity and yield make it a useful compound for research purposes. However, due to its potential health and environmental impacts, BP-1 should be used with caution in lab experiments, and proper safety measures should be taken to prevent exposure.
未来方向
Future research on BP-1 should focus on its potential health and environmental impacts, including its endocrine-disrupting effects and its cytotoxic and genotoxic effects. Further studies are needed to determine the mechanisms of action of BP-1 and its interactions with biological molecules. Future research should also explore alternative UV-filters that are safer and more environmentally friendly than BP-1.
合成方法
BP-1 can be synthesized by the reaction of 3-benzoylbenzoic acid with thionyl chloride, followed by the addition of 3-chloro-4-methylbenzoyl chloride. The resulting product is then purified by recrystallization. The synthesis method of BP-1 has been well-established, and the compound can be obtained in high purity and yield.
科学研究应用
BP-1 has been extensively studied for its UV-filtering properties and its potential health and environmental impacts. In vitro and in vivo studies have shown that BP-1 can absorb UV radiation and protect skin cells from UV-induced damage. However, BP-1 has also been found to have endocrine-disrupting effects, which can interfere with the normal functioning of hormones in the body. BP-1 has been shown to bind to estrogen receptors and alter the expression of estrogen-responsive genes, leading to potential health risks, including reproductive and developmental disorders.
属性
IUPAC Name |
N-(3-benzoylphenyl)-3-chloro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO2/c1-14-10-11-17(13-19(14)22)21(25)23-18-9-5-8-16(12-18)20(24)15-6-3-2-4-7-15/h2-13H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKCRGHVOBSJEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-benzoylphenyl)-3-chloro-4-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[({[2-(4-fluorophenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B5718541.png)
![methyl {4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5718548.png)
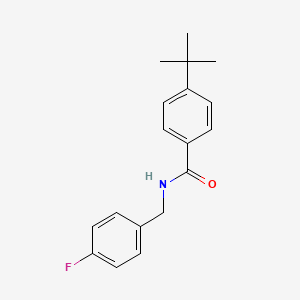

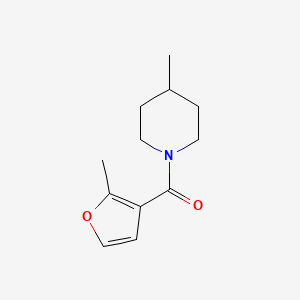

![2-fluorobenzaldehyde [4-[(2-bromo-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5718571.png)
![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5718587.png)
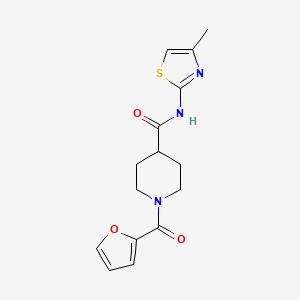
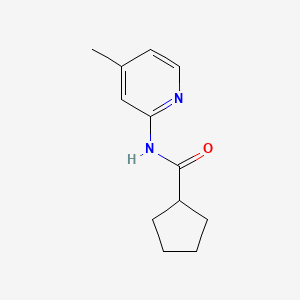
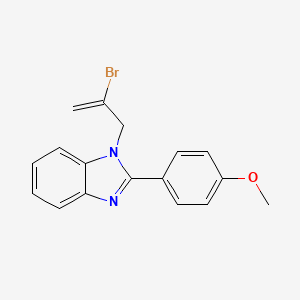
![3-{[1-(4-chlorophenyl)ethylidene]amino}-2-imino-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B5718604.png)
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B5718622.png)
